N-Acetyl-N-(benzyloxy)-2-phenylacetamide
Overview
Description
N-Acetyl-N-(benzyloxy)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Phenotyping and Hepatotoxicity Studies
Metabolic phenotyping has been applied to study the metabolism and hepatotoxicity of acetaminophen, a compound related by its metabolic processes and structural similarities to N-Acetyl-N-(benzyloxy)-2-phenylacetamide. This approach helps understand the small molecule complement of biological samples, reflecting both genetic and environmental influences on drug metabolism. Specifically, studies have focused on the formation of reactive metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), and their detoxification through conjugation with reduced glutathione (GSH), providing insights into mechanisms of drug-induced hepatotoxicity (Coen, 2015).
Analytical Chemistry and Detection Techniques
In the realm of analytical chemistry, new methods have been developed for the detection and quantification of carbonyl compounds, showcasing advancements in sensitive measurement techniques. For instance, the use of dansylacetamidooxyamine (DNSAOA) as a molecular probe has improved the trace measurement of carbonyl compounds in water samples, highlighting the evolution of analytical methods to achieve higher sensitivity and accuracy in environmental and pharmaceutical analyses (Houdier et al., 2000).
Electrophilic Cyclization and Synthesis Methods
Research into the synthesis of complex organic compounds has explored the electrophilic cyclization of N-(2-alkynylaryl)acetamide, demonstrating the utility of neighboring group participation for regioselective synthesis. These studies provide a foundation for understanding the chemical behavior and synthesis strategies of related acetamide derivatives, potentially applicable to this compound (Qiu et al., 2017).
Properties
IUPAC Name |
N-acetyl-2-phenyl-N-phenylmethoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-14(19)18(21-13-16-10-6-3-7-11-16)17(20)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKWHGABTPAPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)CC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558266 | |
Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-99-9 | |
Record name | N-Acetyl-N-(benzyloxy)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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